molecular formula C10H15FO2 B13700048 Ethyl 4-Fluorocyclohexylideneacetate

Ethyl 4-Fluorocyclohexylideneacetate

Cat. No.: B13700048
M. Wt: 186.22 g/mol
InChI Key: IECDUEUPHKOOMQ-UHFFFAOYSA-N
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Description

Ethyl 4-Fluorocyclohexylideneacetate is an organic compound that belongs to the class of cyclohexylideneacetates It is characterized by the presence of a fluorine atom attached to the cyclohexylidene ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Fluorocyclohexylideneacetate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like benzene under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Preparation of the Anion: Sodium hydride is added to dry benzene, followed by the slow addition of triethyl phosphonoacetate. The mixture is stirred at room temperature to form the anion.

    Addition of Cyclohexanone: Cyclohexanone is added dropwise to the reaction mixture while maintaining the temperature between 20-30°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is typically purified through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Fluorocyclohexylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexylideneacetates.

Scientific Research Applications

Ethyl 4-Fluorocyclohexylideneacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-Fluorocyclohexylideneacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways .

Comparison with Similar Compounds

Ethyl 4-Fluorocyclohexylideneacetate can be compared with other cyclohexylideneacetates and fluorinated organic compounds:

    Ethyl Cyclohexylideneacetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Ethyl 4-Chlorocyclohexylideneacetate: Similar structure but with a chlorine atom instead of fluorine, leading to different biological activities and applications.

    Ethyl 4-Bromocyclohexylideneacetate:

This compound stands out due to the unique properties imparted by the fluorine atom, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H15FO2

Molecular Weight

186.22 g/mol

IUPAC Name

ethyl 2-(4-fluorocyclohexylidene)acetate

InChI

InChI=1S/C10H15FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7,9H,2-6H2,1H3

InChI Key

IECDUEUPHKOOMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)F

Origin of Product

United States

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